
4-(2-chloroacetamido)-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-chloroacetamido)benzoic acid” is a chemical compound with the molecular formula C9H8ClNO3 . It has a molecular weight of 213.62 g/mol . The IUPAC name for this compound is 4-[(2-chloroacetyl)amino]benzoic acid .
Synthesis Analysis
The synthesis of “4-(2-chloroacetamido)benzoic acid” has been reported . It is used as a key intermediate in the synthesis of a series of Matijing-Su (MTS, N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol) derivatives .
Molecular Structure Analysis
The InChI string for “4-(2-chloroacetamido)benzoic acid” is InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) . The canonical SMILES string is C1=CC(=CC=C1C(=O)O)NC(=O)CCl .
Chemical Reactions Analysis
The compound “4-(2-chloroacetamido)benzoic acid” can undergo various reactions. For instance, it can be synthesized starting from benzocaine and undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-chloroacetamido)benzoic acid” include a density of 1.5±0.1 g/cm3, a boiling point of 468.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound has an enthalpy of vaporization of 77.0±3.0 kJ/mol and a flash point of 237.3±24.6 °C . It has a topological polar surface area of 66.4 Ų .
Wissenschaftliche Forschungsanwendungen
Insect Repellent and Vector Control
4-(2-chloroacetamido)-N,N-diethylbenzamide and its analogs have been studied for their potential as insect repellents. In research conducted by Garud et al. (2011), a series of substituted aromatic amides, including compounds similar to this compound, were synthesized and evaluated for repellent activity against Aedes aegypti mosquitoes. These compounds were compared with known insect repellents like N,N-diethyl toluamide (DEET) and demonstrated significant repellent responses in laboratory studies (Garud et al., 2011).
Anti-Inflammatory Properties
Research by Radwan et al. (2009) explored the conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, followed by treatment with different amines. This study found that the resulting compounds, closely related to this compound, possessed potent anti-inflammatory activity (Radwan et al., 2009).
Toxicity and Safety Studies
To assess the safety of synthesized aromatic amides analogous to this compound, Garud et al. (2011) conducted acute toxicity studies. They evaluated the toxicity profile of these compounds in comparison with N,N-diethyl-2-phenylacetamide and other registered insect repellents, providing insights into their dermal and oral toxicity as well as hematological and biochemical impacts (Garud et al., 2011).
Molecular Docking and Antioxidant Activity
A study by Hossan (2020) involved the synthesis of 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives and their evaluation through molecular docking to estimate their antioxidant efficacy. This research highlights the potential of this compound related compounds in antioxidant applications, supported by in vitro studies and quantum chemical calculations (Hossan, 2020).
Antibacterial Potential
Yele et al. (2021) synthesized a new class of compounds including 2-aryloxy-N-phenylacetamide derivatives, closely related to this compound. These compounds were evaluated for their antibacterial activity, revealing their potential as antibacterial agents through in silico molecular docking and bactericidal activity studies (Yele et al., 2021).
Wirkmechanismus
Target of action
Compounds similar to “4-(2-chloroacetamido)-N,N-diethylbenzamide” often target specific proteins or enzymes in the body. For example, many drugs target sodium ion channels on nerve membranes .
Mode of action
Once the compound binds to its target, it can affect the target’s function. For instance, some compounds can affect the membrane potential by reducing sodium ion passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, blocking sodium ion channels can disrupt the transmission of nerve impulses, affecting the nervous system’s function .
Result of action
The overall effect of the compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if it blocks nerve impulses, it could potentially have anesthetic effects .
Eigenschaften
IUPAC Name |
4-[(2-chloroacetyl)amino]-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-16(4-2)13(18)10-5-7-11(8-6-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSXTYXYLPVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

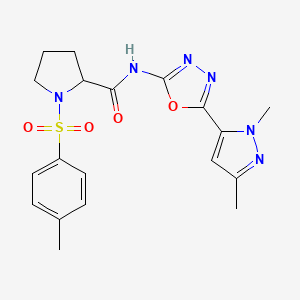
![7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2578621.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2578623.png)
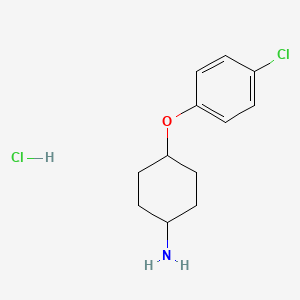
![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-(methylthio)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2578631.png)

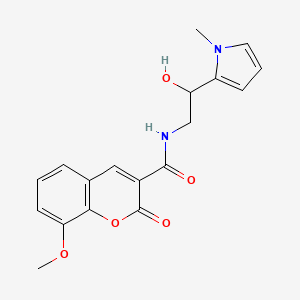

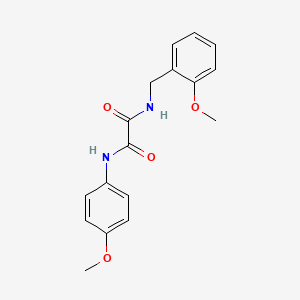
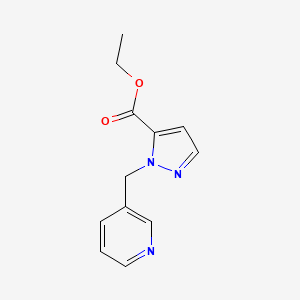
![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2578643.png)